
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide, also known as BPTES, is a potent inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Mechanism of Action
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide binds to the active site of glutaminase, preventing the enzyme from catalyzing the conversion of glutamine to glutamate. This inhibition leads to a decrease in the production of glutamate, which is necessary for the growth and survival of cancer cells. 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide has been shown to be selective for cancer cells, sparing normal cells from its effects.
Biochemical and Physiological Effects
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide has been shown to increase the sensitivity of cancer cells to other chemotherapeutic agents.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide in lab experiments is its specificity for cancer cells, sparing normal cells from its effects. Another advantage is its potential for combination therapy with other chemotherapeutic agents. However, 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide has some limitations, including its low solubility in water and its instability in aqueous solutions.
Future Directions
For 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide include the development of more potent and selective inhibitors of glutaminase. In addition, the use of 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide in combination therapy with other chemotherapeutic agents is an area of active research. Finally, the development of methods to overcome the limitations of 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide, such as its low solubility and instability, is an important area of future research.
Conclusion
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide is a potent inhibitor of glutaminase, an enzyme overexpressed in many types of cancer. Its specificity for cancer cells and potential for combination therapy make it a promising candidate for cancer therapy. Further research is needed to develop more potent and selective inhibitors of glutaminase and to overcome the limitations of 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide.
Synthesis Methods
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2-bromo-5-methylthiophene-3-carboxylic acid with thionyl chloride to form 2-bromo-5-methylthiophene-3-carbonyl chloride. The resulting compound is then reacted with 1H-pyrrole-2-carboxylic acid to form 2-(1H-pyrrole-2-carbonyl)-5-methylthiophene-3-carbonyl chloride. The final step involves the reaction of the 2-(1H-pyrrole-2-carbonyl)-5-methylthiophene-3-carbonyl chloride with hydrazine hydrate to form 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide.
Scientific Research Applications
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide has been extensively studied for its potential use in cancer therapy. Glutaminase is overexpressed in many types of cancer, including breast, lung, and pancreatic cancer. By inhibiting glutaminase, 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide can prevent the production of glutamate, which is necessary for the growth and survival of cancer cells. 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide has also been shown to increase the sensitivity of cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
properties
IUPAC Name |
5-bromo-2-methylsulfanyl-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O2S/c1-20-11-14-5-6(12)8(15-11)10(19)17-16-9(18)7-3-2-4-13-7/h2-5,13H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANUDPQOUQNHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NNC(=O)C2=CC=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonamide](/img/structure/B2966797.png)
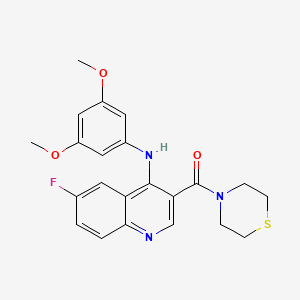
![6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2966800.png)
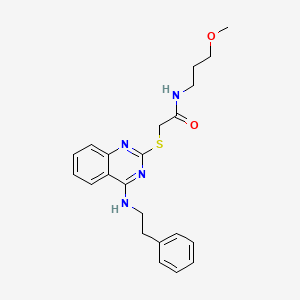
![N-(2-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2966802.png)

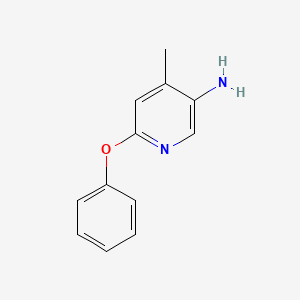

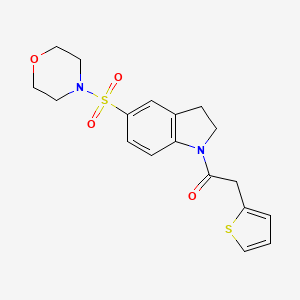
![N-[2-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2966809.png)


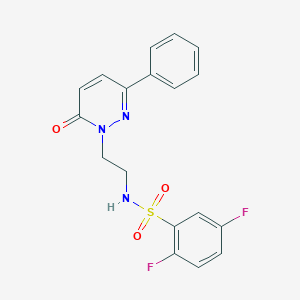
![4-(Trifluoroacetylamino)-5-(dimethylaminomethylene)-4,5-dihydro-6H-cyclopenta[b]thiophene-6-one](/img/structure/B2966815.png)